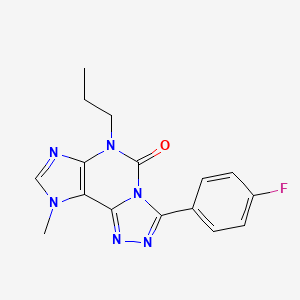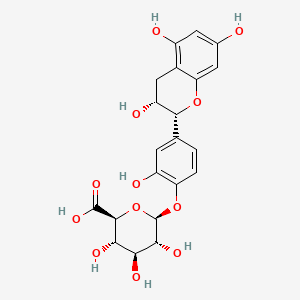
Epicatechin-4'-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicatechin-4’-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant, anti-inflammatory, and cardiovascular benefits. Epicatechin-4’-glucuronide is formed in the body through the process of glucuronidation, where a glucuronic acid molecule is attached to epicatechin, enhancing its solubility and facilitating its excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epicatechin-4’-glucuronide can be synthesized enzymatically. One common method involves the use of enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to epicatechin. The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.
Industrial Production Methods
Industrial production of epicatechin-4’-glucuronide may involve biotransformation processes using microbial or plant cell cultures that express the necessary UGT enzymes. These methods can be scaled up to produce significant quantities of the compound for research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Epicatechin-4’-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced back to epicatechin under certain conditions.
Substitution: The glucuronic acid moiety can be substituted with other functional groups through enzymatic or chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymes like glucuronidases or chemical reagents like acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Epicatechin.
Substitution: Various glucuronide derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Epicatechin-4’-glucuronide has several scientific research applications:
Chemistry: It is used as a standard for studying glucuronidation processes and enzyme kinetics.
Biology: It serves as a biomarker for epicatechin intake and metabolism in nutritional studies.
Medicine: Research focuses on its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
Epicatechin-4’-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The glucuronidation process enhances its solubility and bioavailability, allowing it to exert its effects more efficiently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.
Epicatechin-3’-glucuronide: Another glucuronidated metabolite with similar properties.
4’-O-methyl-epicatechin: A methylated derivative with distinct biological activities.
Uniqueness
Epicatechin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic fate. This specific modification may also affect its interaction with molecular targets and its overall biological activity.
Eigenschaften
CAS-Nummer |
1146696-35-6 |
|---|---|
Molekularformel |
C21H22O12 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O12/c22-8-4-10(23)9-6-12(25)18(31-14(9)5-8)7-1-2-13(11(24)3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |
InChI-Schlüssel |
FXAMKGHSKXKNHR-CVPXIJHMSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


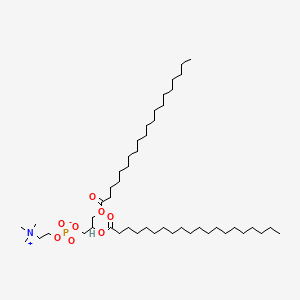
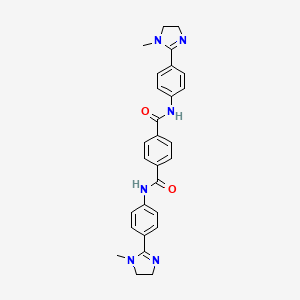

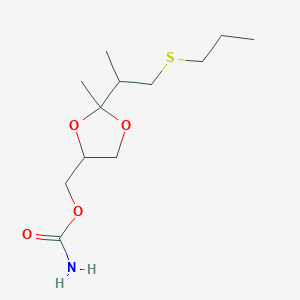
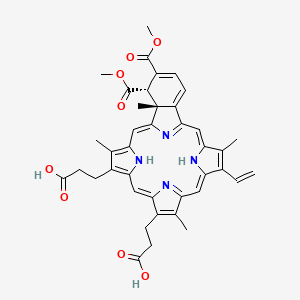
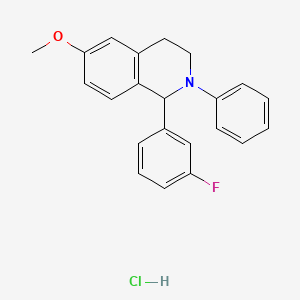
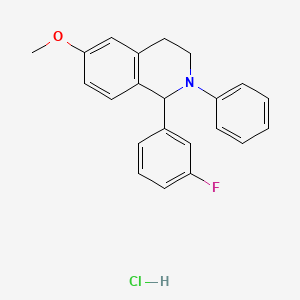

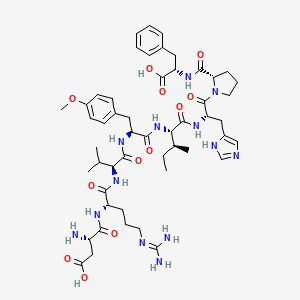
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)

![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)

